[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate
Description
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate is a synthetic ester derivative featuring a cyclopentane core substituted with a 3-fluorophenyl group and a 1,3-benzodioxol-containing amide-ester side chain. The 1,3-benzodioxol moiety is known for enhancing metabolic stability, while the fluorophenyl group is commonly employed in medicinal chemistry to modulate lipophilicity and target binding . The cyclopentane ring introduces conformational flexibility, which may influence interactions with biological targets compared to smaller or more rigid ring systems like cyclopropane .
Properties
Molecular Formula |
C22H22FNO5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C22H22FNO5/c23-17-5-3-4-16(11-17)22(8-1-2-9-22)21(26)27-13-20(25)24-12-15-6-7-18-19(10-15)29-14-28-18/h3-7,10-11H,1-2,8-9,12-14H2,(H,24,25) |
InChI Key |
ZYXDSNXHXUPSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-623988 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps involve coupling these intermediates under specific reaction conditions to form the desired compound. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production: Industrial production methods for WAY-623988 would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
WAY-623988 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: WAY-623988 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.
Scientific Research Applications
WAY-623988 has a wide range of scientific research applications, including:
Neuropharmacology: Due to its inhibitory effects on neuropeptide Y-5 receptors, it is studied for potential therapeutic applications in treating neurological disorders such as anxiety, depression, and obesity.
Chemistry: In chemical research, WAY-623988 is used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: In biological research, it is used to investigate the role of neuropeptide Y-5 receptors in various physiological processes.
Medicine: WAY-623988 is explored for its potential use in developing new medications for neurological and metabolic disorders.
Industry: In the pharmaceutical industry, it is used in drug discovery and development processes to identify new therapeutic targets and to optimize drug formulations.
Mechanism of Action
The mechanism of action of WAY-623988 involves its binding to neuropeptide Y-5 receptors, thereby inhibiting their activity. This inhibition affects various molecular pathways, including:
Molecular Targets: The primary target is the neuropeptide Y-5 receptor, which is involved in regulating appetite, anxiety, and other physiological functions.
Pathways Involved: By inhibiting these receptors, WAY-623988 modulates signaling pathways related to neurotransmitter release, hormone secretion, and metabolic regulation. This leads to its potential therapeutic effects in treating disorders like obesity and anxiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Groups
The compound shares structural similarities with several classes of molecules, including ureas, carboxamides, and amines, as evidenced by the provided literature:
Key Observations :
- 1,3-Benzodioxol : Found in the target compound and Compound 50, this group may confer metabolic stability by resisting oxidative degradation .
- Ring Systems : The cyclopentane in the target compound allows for pseudorotation (puckering), which can adopt multiple conformations, unlike the rigid cyclopropane in analogs .
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be inferred from similar compounds:
- Melting Points: Urea derivatives (e.g., Compound 2a) exhibit high melting points (190–207 °C), suggesting strong intermolecular interactions, which may be less pronounced in the target ester due to reduced hydrogen-bonding capacity .
- Spectroscopic Data : ESI-MS and NMR trends from urea derivatives (e.g., m/z 694.5 for Compound 2a) highlight the utility of these techniques in characterizing complex substituents, which could guide analysis of the target compound .
Conformational Analysis
The cyclopentane ring’s puckering, described by Cremer-Pople coordinates, allows for pseudorotational flexibility.
Research Findings and Implications
- Metabolic Stability : The 1,3-benzodioxol group in the target compound and Compound 50 may reduce oxidative metabolism, a hypothesis supported by its prevalence in protease inhibitors and CNS-targeting drugs .
- Crystallography : Structure validation methods (e.g., SHELXL) could resolve the cyclopentane’s conformation, aiding in structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
